molecular formula C12H7Cl2NO3 B1453911 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid CAS No. 143028-31-3

6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid

Cat. No.: B1453911
CAS No.: 143028-31-3
M. Wt: 284.09 g/mol
InChI Key: SCXBSWPJJRNIHJ-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H7Cl2NO3 and its molecular weight is 284.09 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an efficient catalyst in multi-component synthesis reactions, such as the synthesis of pyrazolo[3,4-b]quinolinones . The nature of these interactions often involves the formation of intermediate complexes that facilitate the reaction process. Additionally, this compound has been reported to possess neuroprotective, immunological, and anti-proliferative effects .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been implicated in the regulation of neuroprotective and immunological responses . The compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can affect overall cell health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form complexes with enzymes and other proteins is crucial for its function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under normal storage conditions but may degrade over extended periods or under specific environmental conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and immunomodulation. At higher doses, toxic or adverse effects can occur, including potential damage to specific organs or tissues . Understanding the dosage thresholds is crucial for safe and effective application in research and therapeutic contexts.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, it is a catabolite of the amino acid tryptophan through the kynurenine pathway . This pathway is essential for the compound’s role in neuroprotection and immunomodulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s lipophilic nature allows it to cross cell membranes and reach target sites effectively .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes .

Properties

IUPAC Name

6-(3,4-dichlorophenoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-8-5-4-7(6-9(8)14)18-11-3-1-2-10(15-11)12(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXBSWPJJRNIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.